3-Methylbenzenethiol synthesis and characterization
3-Methylbenzenethiol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylbenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbenzenethiol, also known as m-thiocresol or m-toluenethiol, is a vital organosulfur compound with the chemical formula CH₃C₆H₄SH. As a versatile chemical intermediate, it serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility stems from the reactivity of the thiol group, which can undergo various transformations such as S-alkylation, S-arylation, and addition reactions.[1] This document provides a comprehensive technical overview of a common laboratory synthesis method for 3-methylbenzenethiol, its detailed characterization using modern analytical techniques, and the associated experimental protocols.
Synthesis of 3-Methylbenzenethiol
A well-established and practical laboratory method for preparing 3-methylbenzenethiol involves a multi-step process starting from 3-methylaniline (m-toluidine). The synthesis proceeds via a diazonium salt intermediate, which is then converted to an m-tolyl ethyl xanthate, followed by alkaline hydrolysis to yield the final product.[2]
Synthesis Workflow
The overall synthetic pathway is illustrated below.
Caption: Synthesis pathway of 3-methylbenzenethiol from 3-methylaniline.
Detailed Experimental Protocol
This protocol is adapted from the procedure described in Organic Syntheses.[2]
Step 1: Preparation of m-Tolyl Ethyl Xanthate
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In a 2-liter flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 140 g of potassium ethyl xanthate in 180 ml of water.
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Warm this solution to 40–45°C.
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Separately, prepare a cold solution of m-toluenediazonium chloride from m-toluidine.
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Slowly add the cold diazonium solution to the warm potassium ethyl xanthate solution over approximately 2 hours, maintaining the temperature between 40–45°C.
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After the addition is complete, continue stirring at this temperature for an additional 30 minutes to ensure the complete decomposition of the intermediate.
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Separate the resulting red, oily m-tolyl ethyl xanthate layer. Extract the aqueous layer twice with 100 ml portions of ether.
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Combine the oil and ether extracts, wash once with 100 ml of water, and dry over anhydrous calcium chloride.
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Remove the ether by distillation.
Step 2: Hydrolysis to 3-Methylbenzenethiol
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Dissolve the crude m-tolyl ethyl xanthate residue in 500 ml of 95% ethanol in a flask equipped for reflux.
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Bring the solution to a boil and remove the heat source.
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Slowly and carefully add 175 g of potassium hydroxide pellets to the hot solution at a rate that maintains boiling.
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Once the addition is complete, reflux the mixture until a sample is completely soluble in water (approximately 8 hours).
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After hydrolysis is complete, remove about 400 ml of ethanol by distillation on a steam bath.
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Dissolve the residue in the minimum amount of water (around 500 ml).
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Extract the aqueous solution with three 100-ml portions of ether to remove any non-acidic impurities.
Step 3: Isolation and Purification
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Acidify the aqueous solution with an appropriate acid.
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Transfer the acidified solution to a 3-liter flask, add 2 g of zinc dust, and perform steam distillation.
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Separate the lower layer of 3-methylbenzenethiol from the distillate.
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Extract the aqueous layer of the distillate with three 100-ml portions of ether and add these extracts to the previously separated oil.
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Dry the combined product and extracts with a suitable drying agent (e.g., Drierite).
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Remove the ether by distillation.
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Distill the oily residue under reduced pressure to obtain pure 3-methylbenzenethiol. The typical boiling point is 90–93°C at 25 mm Hg.[2]
Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized 3-methylbenzenethiol. This involves analyzing its physical properties and acquiring spectroscopic data.
Physical Properties
The key physical and chemical properties of 3-methylbenzenethiol are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈S | [3][4] |
| Molecular Weight | 124.20 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Odor | Strong, disagreeable stench | [3][5] |
| Boiling Point | 196 °C (at 760 mmHg) | [6] |
| Melting Point | < -20 °C | [3][5] |
| Density | 1.044 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.5762 | [6] |
| Flash Point | 73 °C (163 °F) - closed cup | [6] |
| pKa | 6.58 at 25 °C | [3] |
Spectroscopic Analysis
Spectroscopic methods provide detailed structural information, confirming the presence of functional groups and the overall molecular structure.
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Ar-H | 6.85 - 7.14 | Multiplet | 4H |
| S-H | 3.38 | Singlet | 1H |
| CH ₃ | 2.28 | Singlet | 3H |
Data obtained in CDCl₃ at 90 MHz.
The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) |
| 2940 - 2920 | C-H Stretch | Methyl (CH₃) |
| 2600 - 2550 | S-H Stretch | Thiol (S-H) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~700 | C-H Bend | m-disubstituted benzene |
Characteristic absorption regions compiled from general spectroscopic data and spectra from NIST.[4][7][8]
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| m/z | Interpretation |
| 124 | [M]⁺ (Molecular Ion) |
| 123 | [M-H]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Data based on electron ionization (EI) mass spectra.[4]
Analytical Workflow
The general workflow for the analytical characterization of the synthesized product is outlined below.
Caption: General workflow for the characterization of 3-methylbenzenethiol.
Protocols for Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified product (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz or higher).
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Infrared (IR) Spectroscopy: A drop of the neat liquid sample is placed between two KBr or NaCl plates to create a thin film. The spectrum is then recorded using an FTIR spectrometer.
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Mass Spectrometry (MS): The sample is typically introduced via Gas Chromatography (GC-MS) for separation and analysis. Electron Ionization (EI) at 70 eV is a standard method for fragmentation and detection.
Safety Information
3-Methylbenzenethiol is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazards: Harmful if swallowed, inhaled, or in contact with skin.[3][6] Causes skin irritation and serious eye damage.[6] It possesses a powerful and persistent stench.[3]
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Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (goggles and face shield).[3][6]
Conclusion
The synthesis of 3-methylbenzenethiol via the diazotization of m-toluidine followed by xanthate hydrolysis is a robust and reliable method for laboratory-scale preparation.[2] The identity and purity of the final product can be unequivocally confirmed through a combination of physical property measurements and spectroscopic analyses, including NMR, IR, and mass spectrometry. Due to its hazardous nature, all manipulations of 3-methylbenzenethiol require strict adherence to safety protocols. This guide provides the essential technical information for researchers to successfully synthesize and characterize this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-methylbenzenethiol [chembk.com]
- 4. Benzenethiol, 3-methyl- [webbook.nist.gov]
- 5. 3-Thiocresol | C7H8S | CID 7930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methylbenzenethiol 95% | 108-40-7 [sigmaaldrich.com]
- 7. Benzenethiol, 3-methyl- [webbook.nist.gov]
- 8. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
